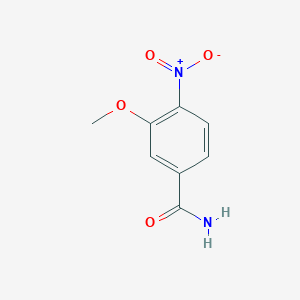

3-Methoxy-4-nitrobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEDVMJPLSCWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453833 | |

| Record name | 3-methoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92241-87-7 | |

| Record name | 3-methoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxy-4-nitrobenzamide synthesis from methoxyacetic acid

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-nitrobenzamide: A Mechanistic and Practical Approach

Abstract

This guide provides a comprehensive overview of the synthetic pathways to this compound, a key intermediate in the synthesis of various pharmacologically active compounds. While addressing the theoretical inquiry of its synthesis from methoxyacetic acid, this document focuses on the established, reliable, and scalable routes starting from commercially available aromatic precursors. We will delve into the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and offer insights based on established chemical principles for researchers, chemists, and professionals in drug development.

Initial Consideration: The Question of Methoxyacetic Acid as a Precursor

A foundational principle in synthetic organic chemistry is the strategic selection of a starting material that is structurally related to the target molecule. The proposed synthesis of this compound, an aromatic compound, from methoxyacetic acid, an aliphatic molecule, presents significant and practically insurmountable chemical hurdles.

-

Lack of an Aromatic Core: Methoxyacetic acid (CH₃OCH₂COOH) lacks the requisite six-carbon benzene ring structure. The creation of an aromatic ring from a short, saturated aliphatic chain (aromatization) is a complex process that is not achieved through standard laboratory transformations and is not a documented pathway for this target.

-

Carbon Economy and Atom Efficiency: Such a hypothetical transformation would be exceptionally inefficient, requiring the construction of the entire aromatic scaffold, which is contrary to the principles of modern, sustainable chemical synthesis.

Therefore, this guide will pivot to the scientifically validated and industrially practiced methods for synthesizing this compound, which begin with a suitable aromatic precursor.

The Established Synthetic Pathway: A Two-Step Approach from 3-Methoxybenzoic Acid

The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from 3-methoxybenzoic acid. This pathway is logical and reliable, leveraging well-understood and high-yielding chemical transformations.

-

Step 1: Electrophilic Aromatic Substitution (Nitration): The benzene ring of 3-methoxybenzoic acid is nitrated to install the nitro group at the 4-position, yielding 3-methoxy-4-nitrobenzoic acid.

-

Step 2: Carboxylic Acid to Amide Conversion (Amidation): The carboxylic acid group of the nitrated intermediate is converted into the primary amide, yielding the final product, this compound.

The complete workflow is visualized below.

An In-depth Technical Guide to the Solubility of 3-Methoxy-4-nitrobenzamide in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methoxy-4-nitrobenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and robust experimental protocols. Due to the limited availability of direct solubility data for this compound, this guide empowers researchers to generate reliable, in-house data by providing a thorough understanding of the underlying principles and detailed methodologies.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, which holds potential in various research and development applications, understanding its solubility profile is paramount. This knowledge is crucial for:

-

Reaction Chemistry: The choice of solvent directly impacts reaction kinetics, yield, and the purity of the final product.

-

Crystallization and Purification: Efficient purification strategies are developed based on the differential solubility of the compound in various solvents.

-

Pharmaceutical Formulation: For any potential therapeutic application, solubility is a key determinant of a drug's bioavailability and the feasibility of different dosage forms.

-

Analytical Method Development: Accurate and reproducible analytical methods rely on a clear understanding of how the compound behaves in different solvents.

This guide will provide a detailed exploration of the factors governing the solubility of this compound and equip the reader with the necessary tools to determine its solubility in a range of common organic solvents.

Physicochemical Properties of this compound and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] Let's dissect the structure of this compound to predict its solubility behavior.

Molecular Structure:

-

Polar Functional Groups: The presence of a nitro group (-NO2), a methoxy group (-OCH3), and a benzamide group (-C(=O)NH2) introduces polarity to the molecule. The nitro and amide groups are particularly strong electron-withdrawing groups, capable of participating in dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: The amide group has a hydrogen bond donor (-NH) and a hydrogen bond acceptor (C=O), while the nitro and methoxy groups act as hydrogen bond acceptors. This suggests that this compound will have a higher affinity for polar protic and aprotic solvents that can engage in hydrogen bonding.

-

Aromatic Ring: The benzene ring is a nonpolar feature. This dual nature of polar functional groups attached to a nonpolar aromatic backbone suggests that the compound will exhibit a range of solubilities across different solvent classes.

Predicted Solubility Profile:

Based on these structural features, we can anticipate the following solubility trends:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Good to Moderate | The solvent's hydroxyl group can act as a hydrogen bond donor and acceptor, interacting favorably with the amide, nitro, and methoxy groups of the solute.[3] |

| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Good | Strong dipole-dipole interactions between the solvent and the polar functional groups of this compound are expected to facilitate dissolution.[4] |

| Nonpolar (e.g., Hexane, Toluene) | Poor | The significant polarity of the solute is unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents. |

| Halogenated (e.g., Dichloromethane) | Moderate to Low | Dichloromethane has a moderate polarity and can engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities, which may limit solubility. |

Experimental Determination of Solubility

To obtain quantitative solubility data, well-defined experimental protocols are essential. The following section details two common and reliable methods for determining the solubility of this compound.

Safety Precautions

General Handling Guidelines:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

Equilibrium Solubility Method (Shake-Flask)

This is a widely used and reliable method for determining the equilibrium solubility of a compound.[9]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the clear, saturated solution.

-

Solvent Evaporation: Evaporate the solvent from the sampled solution under reduced pressure or gentle heating.

-

Quantification: Weigh the remaining solid residue.

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

Diagram of the Equilibrium Solubility Workflow:

Caption: Workflow for the Equilibrium Solubility Method.

UV-Vis Spectroscopic Method

This method is a high-throughput alternative to the gravimetric method and is particularly useful when only small amounts of the compound are available.[10]

Protocol:

-

Preparation of Saturated Solution: Follow steps 1-3 of the Equilibrium Solubility Method.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute a known volume of the saturated supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility.

Diagram of the UV-Vis Spectroscopic Method Workflow:

Caption: Workflow for the UV-Vis Spectroscopic Method.

Discussion and Interpretation of Results

When interpreting solubility data, it is important to consider the interplay of various factors. The general principle of "like dissolves like" provides a good starting point for understanding solubility trends.[2][11] For instance, the solubility of nitro-derivatives of benzoic acid is generally higher in more polar solvents like methanol and ethanol compared to less polar solvents like toluene.[12] Similarly, a study on p-nitrobenzamide showed that its solubility was highest in polar aprotic solvents like DMSO and DMF.[4]

It is expected that this compound will follow a similar trend, with higher solubility in polar solvents. The data generated from the experimental protocols should be tabulated and analyzed to identify these trends. Any deviations from the expected behavior should be investigated, as they may reveal specific solute-solvent interactions.

Conclusion

While direct, quantitative solubility data for this compound is not extensively documented, a thorough understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. This guide has provided the theoretical framework and detailed, actionable protocols for researchers to determine the solubility of this compound in a range of common organic solvents. The generation of such data is a critical step in advancing research and development efforts involving this compound.

References

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. benchchem.com [benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

3-Methoxy-4-nitrobenzamide: A Versatile Scaffold for the Discovery of Targeted Therapeutics

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Within this landscape, privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—are of immense value. 3-Methoxy-4-nitrobenzamide, a simple yet functionally rich aromatic compound, represents one such scaffold. While not a therapeutic agent in its native form, its constituent moieties—the benzamide core, the methoxy group, and a reducible nitro group—provide a fertile ground for the synthesis of targeted inhibitors for oncology and neurodegenerative disorders. This guide delineates the strategic potential of this compound in the generation of novel Poly (ADP-ribose) polymerase (PARP) and protein kinase inhibitors, offering a roadmap from conceptual design to experimental validation.

The Strategic Value of the this compound Scaffold

The drug-like properties of a molecule are often dictated by its core structure. This compound presents a compelling starting point for medicinal chemistry campaigns due to several key features:

-

Benzamide Core: The benzamide functional group is a well-established pharmacophore in numerous approved drugs. It can engage in crucial hydrogen bonding interactions with protein targets, often mimicking the nicotinamide moiety of NAD+ in enzyme active sites.

-

Reactive Handles for Synthetic Elaboration: The nitro group is a versatile functional group that can be readily reduced to an amine. This primary amine serves as a key nucleophile for a wide array of chemical transformations, allowing for the introduction of diverse side chains and the construction of more complex molecular architectures.

-

Modulation of Physicochemical Properties: The methoxy group can influence the molecule's solubility, lipophilicity, and metabolic stability. Its position on the benzene ring can also direct the orientation of the molecule within a binding pocket, contributing to target selectivity.

Application in Oncology: A Scaffold for PARP Inhibitor Development

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair.[1][2] Inhibitors of PARP have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] The catalytic domain of PARP-1 contains a nicotinamide-binding pocket, which is the primary target for current inhibitors. The benzamide core of this compound makes it an excellent starting point for designing novel PARP inhibitors.

Pharmacophore-Guided Design of this compound-Based PARP Inhibitors

A typical pharmacophore model for PARP-1 inhibitors includes:

-

A hydrogen bond acceptor to interact with the backbone NH of Gly863.

-

A hydrogen bond donor to interact with the backbone C=O of Gly863 and the side chain of Ser904.

-

An aromatic ring system that forms a π-π stacking interaction with Tyr907.

-

A hydrophobic group to occupy a nearby hydrophobic pocket.

The benzamide moiety of our scaffold can fulfill the role of the hydrogen bond donor and acceptor. The synthetic strategy, therefore, should focus on the elaboration of the molecule following the reduction of the nitro group to introduce functionalities that satisfy the other pharmacophoric requirements.

Proposed Synthetic Workflow for PARP Inhibitor Candidates

The following workflow outlines a rational approach to synthesize a library of potential PARP inhibitors from this compound.

Experimental Protocol: Synthesis of a Candidate PARP Inhibitor

Step 1: Reduction of this compound

-

To a solution of this compound (1.0 eq) in ethanol, add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).

-

Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-Methoxy-4-aminobenzamide.

Step 2: Amide Coupling

-

Dissolve 3-Methoxy-4-aminobenzamide (1.0 eq) and a selected carboxylic acid (e.g., 4-fluorobenzoic acid, 1.1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired amide derivative.

Application in Neurodegenerative Diseases: A Scaffold for Kinase Inhibitor Development

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders.[5][6][7] Many kinase inhibitors target the ATP-binding site, and their pharmacophores often include a hinge-binding motif, typically involving hydrogen bonds, and hydrophobic moieties that occupy adjacent pockets.[8] The this compound scaffold can be adapted to generate potent and selective kinase inhibitors.

Designing Kinase Inhibitors from this compound

The core strategy involves transforming the benzamide into a moiety capable of forming key hydrogen bonds with the kinase hinge region. The amine, generated from the nitro group reduction, can be used to introduce various heterocyclic systems known to interact with kinases.

Proposed Synthetic Pathway for Kinase Inhibitor Candidates

Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

Step 1: Formation of the Formamidine Intermediate

-

A mixture of 3-Methoxy-4-aminobenzamide (1.0 eq) and dimethylformamide dimethyl acetal (1.5 eq) in toluene is heated to reflux for 6 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude formamidine intermediate, which is used in the next step without further purification.

Step 2: Pyrimidine Ring Formation

-

The crude formamidine is dissolved in 2-methoxyethanol.

-

An appropriate active methylene compound (e.g., malononitrile, 1.1 eq) and a base (e.g., sodium methoxide, 1.2 eq) are added.

-

The mixture is heated to reflux for 8 hours.

-

After cooling, the reaction is quenched with water and the precipitate is collected by filtration, washed with water and diethyl ether, and dried to afford the pyrimidine derivative.

Bioisosteric Replacement of the Nitro Group

While the nitro group is a valuable synthetic handle, its presence in a final drug candidate can be a liability due to potential reduction to toxic metabolites.[9] Therefore, a prudent drug discovery strategy would involve the bioisosteric replacement of the nitro group in lead compounds.

| Original Group | Potential Bioisosteres | Rationale |

| Nitro (-NO₂) | Cyano (-CN) | Similar size and electronics. |

| Trifluoromethyl (-CF₃) | Electron-withdrawing, metabolically stable.[10][11] | |

| Sulfonamide (-SO₂NH₂) | Can act as a hydrogen bond donor and acceptor. |

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of targeted therapeutics. Its inherent chemical features provide a robust platform for the development of novel PARP and kinase inhibitors. The synthetic pathways and experimental protocols outlined in this guide offer a practical framework for researchers to explore the potential of this scaffold in their drug discovery programs. Through rational design, guided by pharmacophore modeling and an understanding of target biology, this compound can be a key building block in the creation of the next generation of precision medicines.

References

- 1. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach | PLOS One [journals.plos.org]

- 2. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Development of Efficient Synthetic Routes for Accessing the Structures of Bioactive Natural Products [escholarship.org]

- 5. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. wjgnet.com [wjgnet.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 3-Methoxy-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxy-4-nitrobenzamide, a key intermediate in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the structural nuances revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility, providing a self-validating framework for researchers.

Introduction: The Significance of this compound

This compound (CAS No. 92241-87-7) is a substituted aromatic amide whose structural features—a methoxy group, a nitro group, and a primary amide—make it a versatile building block in the synthesis of more complex molecules. The precise characterization of this compound is paramount for ensuring the purity and identity of subsequent products in a synthetic pathway. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and confirm the successful synthesis of the target compound. This guide will detail the expected spectroscopic signatures of this compound and explain the underlying principles that give rise to them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a map of the different types of protons in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide protons, and the methoxy protons.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for benzamides as it can help in observing the exchangeable amide protons.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Data Interpretation:

Based on available data, the ¹H NMR spectrum of this compound in DMSO-d₆ exhibits the following key features:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.25 | broad singlet | - | 1H | Amide proton (-NH) |

| ~7.96 | doublet | 8.0 | 1H | Aromatic proton (H-5) |

| ~7.75 | doublet | 1.6 | 1H | Aromatic proton (H-2) |

| ~7.73 | singlet | - | 1H | Amide proton (-NH) |

| ~7.57 | doublet of doublets | 1.6, 8.4 | 1H | Aromatic proton (H-6) |

| ~3.98 | singlet | - | 3H | Methoxy protons (-OCH₃) |

Note: The two signals for the amide protons suggest hindered rotation around the C-N bond or different hydrogen bonding environments.

Causality Behind the Chemical Shifts:

-

Aromatic Protons: The electron-withdrawing nature of the nitro group (-NO₂) and the amide group (-CONH₂) deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). The methoxy group (-OCH₃) is electron-donating, which would typically shield ortho and para protons. The observed chemical shifts are a net result of these competing electronic effects.

-

Amide Protons: The broadness of the amide proton signals is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water or other amide molecules.

-

Methoxy Protons: The singlet at ~3.98 ppm is characteristic of a methoxy group attached to an aromatic ring.

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl carbon (C=O) |

| ~155 | Aromatic carbon (C-3, attached to -OCH₃) |

| ~145 | Aromatic carbon (C-4, attached to -NO₂) |

| ~135 | Aromatic carbon (C-1, attached to -CONH₂) |

| ~128 | Aromatic carbon (C-5) |

| ~118 | Aromatic carbon (C-6) |

| ~112 | Aromatic carbon (C-2) |

| ~56 | Methoxy carbon (-OCH₃) |

Rationale for Predicted Shifts:

-

Carbonyl Carbon: The amide carbonyl carbon is expected to be significantly downfield due to the electronegativity of the attached oxygen and nitrogen atoms.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing nitro and amide groups, as well as the electron-donating methoxy group, will show the most significant shifts from the standard benzene chemical shift of 128.5 ppm.

-

Methoxy Carbon: The methoxy carbon typically appears in the 55-60 ppm range.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol for IR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

Predicted IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary Amide (-CONH₂) |

| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |

| 2950-2850 | C-H stretch (aliphatic) | Methoxy Group (-OCH₃) |

| ~1660 | C=O stretch (Amide I band) | Primary Amide (-CONH₂) |

| 1600-1585 | N-H bend (Amide II band) | Primary Amide (-CONH₂) |

| 1550-1475 | N-O asymmetric stretch | Nitro Group (-NO₂) |

| ~1450 | C=C stretch (aromatic) | Aromatic Ring |

| 1350-1250 | N-O symmetric stretch | Nitro Group (-NO₂) |

| 1250-1000 | C-O stretch | Methoxy Group (-OCH₃) |

| Below 900 | C-H out-of-plane bend | Aromatic Ring |

Signaling Pathway in FTIR Spectroscopy:

Caption: Simplified workflow of FTIR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol for MS Data Acquisition (ESI):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Predicted Mass Spectrum:

-

Molecular Ion Peak: The molecular weight of this compound (C₈H₈N₂O₄) is 196.16 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 197.17 .

-

Fragmentation Pattern: While a detailed experimental fragmentation pattern is not available, common fragmentation pathways for benzamides include the loss of the amide group and cleavage of the substituents from the aromatic ring. Potential fragments could include:

-

Loss of NH₃ (ammonia) from the protonated molecule.

-

Loss of the nitro group (-NO₂).

-

Loss of the methoxy group (-OCH₃).

-

Cleavage of the amide bond to give a benzoyl cation derivative.

-

Trustworthiness of the Data:

The combination of these three spectroscopic techniques provides a robust and self-validating system for the characterization of this compound. The molecular formula determined by high-resolution mass spectrometry should be consistent with the integration of the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum. The functional groups identified by IR spectroscopy must correspond to the structural fragments deduced from the NMR and MS data.

Conclusion

This technical guide has outlined the expected spectroscopic data for this compound based on a combination of available experimental data and well-established spectroscopic principles. By following the detailed protocols and understanding the rationale behind the spectral features, researchers, scientists, and drug development professionals can confidently characterize this important chemical intermediate. The integration of NMR, IR, and MS data provides a comprehensive and reliable method for structural elucidation and purity assessment, which are critical for the advancement of chemical research and development.

The Strategic Role of 3-Methoxy-4-nitrobenzamide: A Key Intermediate in Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient and successful construction of complex molecular architectures. 3-Methoxy-4-nitrobenzamide, a substituted aromatic amide, has emerged as a pivotal building block, valued for its unique combination of functional groups that offer a gateway to a diverse array of chemical transformations. This guide provides a comprehensive technical overview of this compound, from its synthesis to its critical role as an intermediate in the production of high-value molecules, including pigments and potentially pharmacologically active compounds. For researchers and professionals in drug discovery and materials science, a thorough understanding of this intermediate's reactivity and synthetic utility is indispensable for innovation.

Physicochemical Properties and Spectroscopic Characterization

A foundational understanding of a chemical intermediate begins with its physical and spectroscopic properties. This data is crucial for reaction monitoring, quality control, and structural confirmation.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 196.16 g/mol | --INVALID-LINK--[1] |

| Appearance | Yellow solid | --INVALID-LINK--[2] |

| Melting Point | 233-235 °C | --INVALID-LINK--[3] |

| CAS Number | 92241-87-7 | --INVALID-LINK--[1] |

Spectroscopic Data:

-

¹H NMR (d₆-DMSO): δ 8.25 (bs, 1H), 7.96 (d, J = 8.0 Hz, 1H), 7.75 (d, J = 1.6 Hz, 1H), 7.73 (s, 1H), 7.57 (dd, J = 1.6, 8.4 Hz, 1H), 3.98 (s, 3H).[2] This spectrum clearly shows the characteristic peaks for the aromatic protons, the amide protons, and the methoxy group protons.

Synthesis of this compound: A Step-by-Step Approach

The efficient synthesis of this compound is a critical first step in its utilization. The most common and high-yielding laboratory-scale synthesis starts from the corresponding carboxylic acid, 3-Methoxy-4-nitrobenzoic acid.

Part 1: Synthesis of the Precursor, 3-Methoxy-4-nitrobenzoic acid

The synthesis of 3-Methoxy-4-nitrobenzoic acid can be achieved through the nitration of 4-methoxybenzoic acid. This electrophilic aromatic substitution reaction is a classic example of directing group effects in action, where the methoxy group directs the incoming nitro group to the ortho position.

Experimental Protocol: Nitration of 4-Methoxybenzoic Acid

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, a mixture of 4-methoxybenzoic acid and 40-80% nitric acid is prepared. The amount of nitric acid should be at least eight times the weight of the 4-methoxybenzoic acid.[2]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 30-100°C and stirred.[2] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled, leading to the precipitation of 3-nitro-4-methoxybenzoic acid. The solid product is then isolated by filtration, washed, and dried.[2]

The causality behind these experimental choices lies in the need to control the nitration reaction. The use of a specific concentration range of nitric acid and a controlled temperature prevents over-nitration and side product formation.

Part 2: Conversion to this compound

The conversion of the carboxylic acid to the primary amide is a two-step process involving the formation of a more reactive acyl chloride intermediate, followed by amidation.

Experimental Protocol: Synthesis of this compound

-

Acyl Chloride Formation: 3-Methoxy-4-nitrobenzoic acid (11.52 g, 58.4 mmol) is dissolved in tetrahydrofuran (THF, 158 mL) and cooled to 0°C. Oxalyl chloride (5.6 mL, 64.3 mmol) is added dropwise under a nitrogen atmosphere, followed by a few drops of N,N-dimethylformamide (DMF) which acts as a catalyst. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[4] The formation of the acyl chloride is driven by the evolution of gaseous byproducts (CO and CO₂).

-

Amidation: The reaction mixture is concentrated to dryness under reduced pressure. The resulting residue is redissolved in THF (158 mL) and cooled to 0°C. Ammonia gas is then bubbled through the solution for 10 minutes, leading to the formation of a yellow precipitate of this compound. The reaction is sealed and stirred overnight.[4]

-

Isolation and Purification: Ethyl acetate (EtOAc, 100 mL) is added to the mixture, and the solid product is collected by filtration, washed with water, and dried to yield this compound (10.10 g, 88% yield).[4]

This self-validating protocol ensures high yield and purity through the careful control of reaction conditions and the choice of reagents that lead to a clean and efficient conversion.

Caption: Synthetic pathway to this compound.

The Pivotal Role of this compound as a Chemical Intermediate

The synthetic utility of this compound stems from the reactivity of its functional groups. The nitro group is a versatile precursor to an amino group via reduction, which opens up a vast array of subsequent reactions. The amide and methoxy groups also influence the reactivity of the aromatic ring and can participate in various chemical transformations.

Key Transformation: Reduction to 3-Amino-4-methoxybenzamide

The reduction of the nitro group to an amine is the most significant and widely utilized transformation of this compound. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the chemical properties of the molecule and enabling a different set of subsequent reactions.

Experimental Protocol: Reduction of this compound

Caption: Key reduction of this compound.

Applications in Advanced Synthesis

The true value of this compound is realized in its application as an intermediate in the synthesis of complex and valuable molecules.

Case Study 1: Synthesis of Azo Dyes - Pigment Red 146

3-Amino-4-methoxybenzamide, derived from the reduction of this compound, is a key intermediate in the production of azo dyes. It is known in the industry as Red Base KL.[3] Azo dyes are a major class of synthetic colorants used in a wide range of applications, from textiles to printing inks. Pigment Red 146 is a notable example.

Experimental Protocol: Synthesis of Pigment Red 146

The synthesis of Pigment Red 146 involves a diazotization-coupling reaction.

-

Diazotization of 3-Amino-4-methoxybenzamide: 3-Amino-4-methoxy-N-phenylbenzamide (a derivative of 3-amino-4-methoxybenzamide) is dissolved in deionized water and hydrochloric acid. The solution is cooled, and an aqueous solution of sodium nitrite is added to form the diazonium salt.[1][6] This step is critical and requires careful temperature control to prevent the decomposition of the unstable diazonium salt.

-

Preparation of the Coupling Component: The coupling component, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (Naphthol AS-LC), is dissolved in an alkaline aqueous solution.[1][6]

-

Coupling Reaction: The diazonium salt solution is slowly added to the solution of the coupling component at a controlled temperature (e.g., 25-35°C) to initiate the azo coupling reaction, which results in the formation of the insoluble Pigment Red 146.[7]

-

Post-treatment: The pigment is then subjected to a heating step (e.g., 80-85°C) to improve its crystalline form and properties, followed by filtration, washing, and drying.[7]

This industrial process highlights the importance of this compound as a precursor to a key component in the manufacturing of a widely used commercial product.

Case Study 2: A Gateway to Pharmacologically Active Scaffolds

While a direct synthesis of a marketed drug from this compound is not prominently featured in the surveyed literature, its structural motifs are present in intermediates used for the synthesis of kinase inhibitors. For instance, the anticancer agent OSI-930, a dual inhibitor of c-Kit and VEGFR-2, features a substituted thiophene carboxamide core.[4][7] The synthesis of analogs of OSI-930 often involves the coupling of various anilines with a thiophene carboxylic acid derivative.[7]

The amino-methoxy-benzamide scaffold, derived from this compound, represents a valuable aniline derivative that can be incorporated into such synthetic strategies. The primary amine provides a nucleophilic handle for amide bond formation or other coupling reactions, while the methoxy group can influence the electronic properties and bioavailability of the final molecule. The synthesis of 4-fluoro-2-methoxy-5-nitroaniline, an intermediate for the lung cancer drug Osimertinib, from 4-fluoro-2-methoxyaniline demonstrates a similar synthetic strategy involving protection, nitration, and deprotection, underscoring the relevance of these functional group manipulations in pharmaceutical synthesis.[8]

Caption: Synthetic utility of this compound.

Conclusion: A Strategically Important Intermediate

This compound is more than just a chemical compound; it is a strategic intermediate that provides a reliable and versatile entry point into complex molecular targets. Its well-defined synthesis and the predictable reactivity of its functional groups make it a valuable tool for chemists in both industrial and academic settings. The ability to readily access the corresponding amino derivative opens up a rich field of chemistry, leading to the production of important materials like azo dyes and providing a platform for the exploration of novel pharmacologically active molecules. As the demand for sophisticated chemical entities continues to grow, the importance of well-characterized and versatile intermediates like this compound will undoubtedly increase, solidifying its place as a cornerstone of modern organic synthesis.

References

- 1. This compound | 92241-87-7 | SDA24187 [biosynth.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 3-甲氧基-4-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-fluoro-2-Methoxy-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. Buy 3-Methoxy-4-methyl-2-nitrobenzamide [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

Electron-withdrawing effects of the nitro group in 3-Methoxy-4-nitrobenzamide

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in 3-Methoxy-4-nitrobenzamide

Abstract

The nitro group (–NO₂) is one of the most potent electron-withdrawing groups in organic chemistry, profoundly influencing molecular structure, reactivity, and physicochemical properties.[1][2] In the context of pharmaceutical sciences, its incorporation into molecular scaffolds is a critical design element that modulates everything from reaction kinetics to biological activity.[3][4] This technical guide provides a detailed examination of the electron-withdrawing effects of the nitro group as manifested in this compound. We will dissect the interplay between the powerful inductive and resonance effects of the para-nitro group and the countervailing influence of the meta-methoxy group. This analysis is grounded in spectroscopic evidence, quantitative parameters, and established experimental protocols, offering researchers and drug development professionals a comprehensive understanding of this vital chemical moiety.

The Fundamental Electronic Effects of the Nitro Group

The electron-withdrawing nature of the nitro group is a consequence of two distinct electronic mechanisms: the inductive effect (-I) and the resonance (or mesomeric) effect (-M).[5][6]

-

Inductive Effect (-I): Arising from the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the rest of the molecule through the sigma (σ) bond framework.[7] This effect decreases with distance but is a powerful, localized force.

-

Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from an attached aromatic ring onto its own oxygen atoms.[5][7] This is possible because the nitrogen atom, already electron-poor due to the attached oxygens, can accept electrons from the ring's π-system. This effect is most pronounced when the nitro group is positioned ortho or para to another substituent, as it allows for direct delocalization of charge across the aromatic system.[8][9]

The combination of these two effects makes the nitro group a strong deactivator of aromatic rings towards electrophilic substitution and an activator towards nucleophilic aromatic substitution.[1][10][11]

Caption: Dual electron-withdrawing mechanisms of the nitro group.

Molecular Architecture: this compound

In this compound, the benzamide ring is substituted with three groups, each exerting its own electronic influence:

-

Carboxamide Group (–CONH₂): Moderately deactivating and meta-directing.

-

Methoxy Group (–OCH₃): Activating and ortho, para-directing due to its strong +M (electron-donating resonance) effect, despite a -I (electron-withdrawing inductive) effect.

-

Nitro Group (–NO₂): Strongly deactivating and meta-directing due to its potent -I and -M effects.

The key interaction is between the para-nitro group and the meta-methoxy group, relative to the primary amide function. The nitro group's position at C4 allows it to exert its maximum -M effect on the ring, significantly withdrawing electron density. The methoxy group at C3, while electron-donating by resonance, is meta to the amide and ortho to the nitro group. Its primary influence is to modulate the electron density locally, which can be probed by spectroscopic methods.

Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a quantitative measure of the electron-donating or -withdrawing properties of substituents on a benzene ring.[12][13] The substituent constant, sigma (σ), reveals the magnitude and nature of these effects.

| Substituent | Position | Hammett Constant (σ) | Interpretation |

| Nitro (–NO₂) | para (σp) | +0.78 | Strongly electron-withdrawing[14][15] |

| Nitro (–NO₂) | meta (σm) | +0.71 | Strongly electron-withdrawing[14][15] |

| Methoxy (–OCH₃) | para (σp) | -0.27 | Strongly electron-donating (by resonance) |

| Methoxy (–OCH₃) | meta (σm) | +0.12 | Weakly electron-withdrawing (inductive) |

The large positive σp value for the nitro group (+0.78) confirms its powerful electron-withdrawing capability, which dominates the electronic landscape of the this compound molecule.[14][15]

Caption: Substituent effects in this compound.

Experimental Validation of Electronic Effects

The theoretical electronic effects can be directly observed and validated through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The powerful electron-withdrawing effect of the nitro group influences the vibrational frequencies of adjacent bonds. For aromatic nitro compounds, two characteristic and strong absorption bands are observed.[16][17]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed in Nitroaromatics |

| Asymmetric N–O Stretch | 1550–1475 | Strong, characteristic band[18] |

| Symmetric N–O Stretch | 1360–1290 | Strong, characteristic band[18] |

The exact position of these bands is sensitive to the electronic environment. The strong resonance effect in this compound is expected to place these absorptions squarely within these ranges, confirming the effective delocalization of electron density from the ring to the nitro group.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is exceptionally sensitive to the electron density around protons. Electron-withdrawing groups deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[19]

In this compound, the nitro group at C4 strongly deshields the protons ortho to it (at C3 and C5). The proton at C5 is expected to be significantly downfield. The proton at C3 is also deshielded by the nitro group, but its chemical shift is also influenced by the ortho-methoxy group. The proton at C2 is ortho to the methoxy group and meta to the nitro group, leading to a more complex shielding environment.

Reported ¹H NMR Data for this compound: A reported synthesis provides the following ¹H NMR spectral data in DMSO-d₆:[20]

-

δ 7.96 (d, J = 8.0 Hz, 1H): This downfield signal is consistent with the proton at C5, which is ortho to the strongly withdrawing nitro group.

-

δ 7.75 (d, J = 1.6 Hz, 1H): This signal likely corresponds to the proton at C2, which is ortho to the amide and meta to the nitro group.

-

δ 7.57 (dd, J = 1.6, 8.4 Hz, 1H): This signal corresponds to the proton at C6, which is meta to the amide and ortho to the nitro group, showing coupling to both adjacent protons.

-

δ 3.98 (s, 3H): This singlet is characteristic of the methoxy (–OCH₃) protons.

-

δ 8.25 & 7.73 (bs, 1H each): These broad singlets represent the two non-equivalent protons of the amide (–CONH₂) group.

The significant downfield shift of the aromatic protons, particularly the one ortho to the nitro group (C5), is direct evidence of the group's potent electron-withdrawing nature.[11]

Synthesis and Characterization Protocol

A reliable synthesis of this compound is crucial for its study and application. The following protocol is a self-validating workflow, starting from the corresponding carboxylic acid.

Experimental Protocol: Synthesis of this compound

This two-step protocol is adapted from established literature procedures.[20]

Step 1: Acyl Chloride Formation

-

Reactant Preparation: Dissolve 3-methoxy-4-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere to control the exothermic reaction.

-

Reagent Addition: Add oxalyl chloride (1.1 eq) dropwise. Add a catalytic amount of dimethylformamide (DMF).

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO, CO₂) indicates reaction progress.

-

Isolation: Concentrate the mixture to dryness under reduced pressure to yield the crude 3-methoxy-4-nitrobenzoyl chloride.

Step 2: Amidation

-

Redissolution: Redissolve the crude acyl chloride in anhydrous THF and cool to 0 °C.

-

Ammonia Addition: Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise. A precipitate of this compound will form.

-

Reaction Completion: Allow the reaction to stir overnight at room temperature.

-

Workup: Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and filter.

-

Purification: Concentrate the organic layer under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization:

-

Confirm product identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Determine the melting point and compare it to the literature value (233-235 °C for the parent acid, with the amide being different).[21]

Caption: Workflow for the synthesis and validation of the target compound.

Implications for Drug Development

The inclusion of a nitroaromatic moiety is a common strategy in medicinal chemistry.[3][14] The strong electron-withdrawing properties of the nitro group in a molecule like this compound have several critical implications:

-

Modulation of pKa: The electron withdrawal stabilizes the conjugate base of nearby acidic protons and destabilizes the conjugate acid of nearby basic groups, thereby altering the molecule's ionization state at physiological pH.

-

Reactivity and Metabolism: The electron-deficient aromatic ring is more susceptible to nucleophilic attack. Furthermore, the nitro group itself is a site of metabolic reduction by nitroreductase enzymes, a process that is central to the mechanism of action for many nitroaromatic drugs, including antibiotics and anticancer agents.[4][22] This reduction can lead to the formation of reactive nitrogen species that are cytotoxic to target cells.[23]

-

Receptor Binding: The high polarity and hydrogen bond accepting capability of the nitro group can be critical for specific interactions within a biological target's active site.[23]

However, the potential for mutagenicity and off-target toxicity associated with nitroaromatic compounds necessitates careful design and evaluation.[4][24] Understanding the fundamental electronic effects, as detailed in this guide, is the first step toward rationally designing safer and more effective therapeutic agents.

References

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. svedbergopen.com [svedbergopen.com]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scielo.br [scielo.br]

- 15. assets.cambridge.org [assets.cambridge.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

- 21. 3-メトキシ-4-ニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Methoxy-4-nitrobenzamide

Introduction: The Analytical Imperative for 3-Methoxy-4-nitrobenzamide

This compound is a substituted aromatic amide that serves as a key intermediate or building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a nitro group and a methoxy group, imparts specific chemical reactivity and physical properties that are leveraged in multi-step synthetic pathways. The purity and concentration of this intermediate are critical, as they directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

Therefore, robust and validated analytical methods for the precise quantification of this compound are essential for quality control in drug development and manufacturing.[1] This document provides detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), a benchmark for accuracy and robustness, and Gas Chromatography-Mass Spectrometry (GC-MS), a powerful tool for confirmation and trace-level impurity analysis.

These protocols are designed for researchers, analytical scientists, and quality control professionals, emphasizing the causality behind procedural steps to ensure both technical accuracy and practical applicability.

Health and Safety Precautions

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]

-

Exposure Avoidance: Avoid inhalation of dust and direct contact with skin and eyes.[3][4] In case of contact, rinse the affected area thoroughly with water.[5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.[6]

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the preferred method for the routine quantification of this compound due to its high precision, accuracy, and suitability for stability-indicating assays.

Principle of the Method

This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. This compound is a moderately polar molecule that can be effectively retained and eluted from a C18 column using a gradient of water and an organic solvent like acetonitrile. The presence of the nitro-substituted benzene ring provides a strong chromophore, allowing for sensitive detection by a UV-Vis spectrophotometer at a wavelength of maximum absorbance.

Causality in Method Design:

-

Column Choice (C18): A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention of aromatic compounds, ensuring good separation from polar starting materials and more nonpolar byproducts.

-

Mobile Phase (Acetonitrile/Water): Acetonitrile is selected over methanol as it typically offers lower viscosity (leading to lower backpressure) and better UV transparency.[7] A buffer (e.g., phosphate) is used to maintain a constant pH, ensuring consistent analyte retention times by keeping ionizable functional groups in a single protonation state.

-

UV Detection Wavelength: The wavelength is set near the analyte's absorbance maximum (λmax) to achieve the highest sensitivity and signal-to-noise ratio.

Detailed Experimental Protocol

3.2.1. Reagents and Materials

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (KH₂PO₄, analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm membrane filters for solvent and sample filtration

3.2.2. Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3, Phenomenex Luna C18).[8][9]

-

Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 30 70 17.0 30 70 17.1 70 30 | 20.0 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm (Verify λmax experimentally).

-

Injection Volume: 10 µL.

3.2.3. Preparation of Solutions

-

Mobile Phase A Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL) by serial dilution of the Stock Standard Solution with the diluent.

-

Sample Preparation: Accurately weigh a sample containing an expected amount of this compound to yield a final concentration of ~50 µg/mL. Dissolve in the diluent in an appropriate volumetric flask, sonicate, and filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.4. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. This is a core tenet of a self-validating protocol.[1][10]

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Make five replicate injections of a mid-range working standard solution (~50 µg/mL).

-

Calculate the performance parameters based on the results.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |

| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and reproducibility of the injector, pump, and detector.[10] |

Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

-

Determine the concentration of this compound in the sample solution using the regression equation.

-

Calculate the final percentage or mass of the analyte in the original sample, accounting for the initial sample weight and dilution factors.

Method Validation Summary

All analytical methods for pharmaceutical use must be validated to ensure they are suitable for their intended purpose.[11][12] The following table summarizes typical validation parameters and acceptance criteria according to ICH guidelines.[10]

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference from blank or placebo at the analyte's retention time. Peak purity index > 0.999. |

| Linearity (r²) | ≥ 0.999 over a range of 5-150 µg/mL. |

| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three concentration levels. |

| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (typically < 1 µg/mL). |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 (typically ~5 µg/mL). |

| Robustness | No significant change in results with minor variations in flow rate (±0.1 mL/min), pH (±0.2), and column temperature (±2 °C). |

HPLC-UV Workflow Diagram

Caption: Workflow for the quantification of this compound by HPLC-UV.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal confirmation of identity and is highly sensitive for detecting trace-level volatile or semi-volatile impurities.

Principle of the Method

This method involves injecting a solution of the sample into a heated port, where the analyte is vaporized and carried by an inert gas (helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for unambiguous identification.

Causality in Method Design:

-

Derivatization Discussion: While this compound may be thermally stable enough for direct injection, amides can sometimes exhibit poor peak shape or degradation. A derivatization step, such as silylation (e.g., with MTBSTFA), could be employed to convert the amide N-H to a less polar, more stable silyl derivative, improving chromatographic performance.[13] This protocol will proceed without derivatization for simplicity but acknowledges this as a key optimization step.

-

Column Choice (DB-5ms or equivalent): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is a robust general-purpose column suitable for a wide range of semi-volatile organic compounds, providing good resolution and thermal stability.

-

MS Detection (Scan vs. SIM): Full scan mode is used for initial identification and confirmation by comparing the acquired mass spectrum to a reference. Selected Ion Monitoring (SIM) mode, where only specific characteristic ions are monitored, is used for quantification to significantly enhance sensitivity and reduce matrix interference.[13]

Detailed Experimental Protocol

4.2.1. Reagents and Materials

-

This compound reference standard (purity ≥98%)

-

Internal Standard (IS), e.g., 4,4'-Dichlorobiphenyl (or another stable compound not present in the sample)

-

Methanol (GC grade) or Ethyl Acetate (GC grade)

-

Anhydrous sodium sulfate

4.2.2. Instrumentation and GC-MS Conditions

-

GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet: Splitless mode, 280 °C.

-

Oven Temperature Program:

-

Initial: 150 °C, hold for 1 min.

-

Ramp: 15 °C/min to 300 °C.

-

Final Hold: Hold at 300 °C for 5 min.

-

-

MS Transfer Line Temp: 290 °C.

-

Ion Source Temp: 230 °C.

-

Ionization Energy: 70 eV.

-

Acquisition Mode:

-

Full Scan: 50 - 400 m/z for identification.

-

SIM: Monitor at least three characteristic ions for quantification (e.g., molecular ion and major fragment ions, to be determined from a full scan spectrum).

-

4.2.3. Preparation of Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the standard stock. Spike each standard with the internal standard to a constant final concentration (e.g., 2 µg/mL).

-

Sample Preparation: Accurately weigh a sample to achieve a final concentration within the calibration range. Dissolve in methanol, add the internal standard to the same final concentration as the standards, and bring to a final volume. If the sample matrix is complex, a liquid-liquid extraction may be required.

Data Analysis and Quantification

-

Confirm the identity of this compound by comparing its retention time and mass spectrum with that of a reference standard.

-

For quantification, generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Perform a linear regression analysis (r² should be ≥ 0.998).

-

Calculate the concentration of the analyte in the sample using the response factor from the calibration curve.

GC-MS Workflow Diagram

Caption: Workflow for the quantification of this compound by GC-MS.

Summary and Method Comparison

The choice between HPLC-UV and GC-MS depends on the specific analytical goal.

| Feature | HPLC-UV | GC-MS |

| Primary Use | Routine QC, Assay, Purity | Identity Confirmation, Trace Impurity Analysis |

| Specificity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and unique mass spectrum. |

| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). |

| Sample Throughput | High. | Moderate. |

| Instrumentation | Widely available in QC labs. | More specialized, higher cost. |

| Analyte Suitability | Broad range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds (or those that can be derivatized). |

For comprehensive quality control, HPLC-UV should be used for routine assay and purity testing, while GC-MS can be employed as a complementary technique to confirm identity and investigate any unknown volatile impurities.

References

- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. demarcheiso17025.com [demarcheiso17025.com]

- 11. wjarr.com [wjarr.com]

- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 13. benchchem.com [benchchem.com]

Application Note: A Robust, Optimized HPLC Method for the Quantification of 3-Methoxy-4-nitrobenzamide

Abstract

This application note details the systematic development and optimization of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methoxy-4-nitrobenzamide. The strategic approach began with an evaluation of the analyte's physicochemical properties to inform the initial selection of stationary and mobile phases. Method parameters, including mobile phase composition, flow rate, and detection wavelength, were systematically optimized to achieve excellent peak symmetry, resolution, and a short run time. The final isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing a robust and reproducible system suitable for quality control and research applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, explaining the scientific rationale behind each step of the development process.

Introduction and Analytical Objective

This compound is an organic compound featuring a substituted benzene ring, making it a relevant structure in medicinal chemistry and material science. The presence of a nitro group and an amide functional group necessitates a reliable analytical method to ensure purity, quantify its presence in various matrices, and monitor its stability. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

The primary objective of this work was to develop a robust isocratic RP-HPLC method capable of baseline-separating this compound from potential impurities with a short analysis time, excellent peak shape, and high precision, adhering to principles outlined in pharmacopeial guidelines.[2][3][4]

Analyte Characterization

A foundational step in HPLC method development is understanding the physicochemical properties of the analyte.

-

Structure: this compound possesses a moderately polar structure due to the amide (-CONH2), methoxy (-OCH3), and nitro (-NO2) functional groups attached to a nonpolar benzene ring.

-

Polarity & Solubility: The combination of polar groups and a nonpolar aromatic ring suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.[5] It is expected to be soluble in common organic solvents like acetonitrile and methanol.

-

Ionization (pKa): The benzamide structure is weakly acidic (pKa of the N-H proton is typically >16) and not significantly basic. This neutrality across a wide pH range simplifies method development, as retention time will be largely independent of mobile phase pH.[6][7][8] However, maintaining a slightly acidic pH can improve peak shape by suppressing the ionization of surface silanols on the silica-based stationary phase.[9][10]

-

UV Absorbance: The presence of the nitro-aromatic chromophore suggests strong UV absorbance.[11] Structurally similar compounds, like p-Nitroanisole, exhibit strong absorbance maxima between 250 nm and 320 nm.[12] This characteristic makes UV detection a highly sensitive and suitable choice.

graph analyte_structure {

layout=neato;

node [shape=box, style="filled", margin=0.2];

edge [len=1.5];

}

Figure 2: HPLC method development workflow.

Mode and Stationary Phase Selection

Given the analyte's moderate polarity, Reversed-Phase HPLC (RP-HPLC) was selected as the separation mode.[5] A C18 (octadecylsilane) column was chosen as the initial stationary phase. C18 columns are versatile, provide substantial hydrophobic retention for a wide range of organic molecules, and are a standard starting point for method development.[13][14][15]

Mobile Phase Selection

A mobile phase consisting of Acetonitrile (ACN) and Water was selected. ACN is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for aromatic compounds. A small amount of Formic Acid (0.1%) was added to the aqueous phase to control pH, which helps to sharpen peaks by minimizing interactions between the analyte and any exposed, negatively charged silanols on the stationary phase surface.[8]

Initial Screening and Optimization

-